3-Bromo-6-(bromomethyl)pyridazine
Description
3-Bromo-6-(bromomethyl)pyridazine (CAS: 1914148-57-4) is a brominated pyridazine derivative with the molecular formula C₅H₅Br₃N₂ and a molecular weight of 332.82 g/mol . The compound features two reactive bromine substituents: one at the 3-position of the pyridazine ring and a bromomethyl group at the 6-position. This dual bromination enhances its electrophilicity, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions and nucleophilic substitutions . However, the bromomethyl group increases its susceptibility to hydrolysis and homocoupling side reactions, which can reduce synthetic yields . Safety data indicate it poses significant hazards, including skin corrosion (H314) and metal corrosion (H290), necessitating careful handling .
Properties
IUPAC Name |
3-bromo-6-(bromomethyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2/c6-3-4-1-2-5(7)9-8-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHIEXNTCQANET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90727496 | |
| Record name | 3-Bromo-6-(bromomethyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90727496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916248-39-0 | |
| Record name | 3-Bromo-6-(bromomethyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90727496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Bromo-6-(bromomethyl)pyridazine is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant research findings.
This compound is characterized by two bromine substituents, which enhance its electrophilic nature. This property allows the compound to participate in various chemical reactions, particularly nucleophilic substitutions. The presence of bromine atoms can facilitate the formation of new bonds and derivatives, making it a valuable building block in organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | CHBrN |
| Molecular Weight | 232.92 g/mol |
| Melting Point | 150-152 °C |
| Solubility | Soluble in organic solvents |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor and a potential therapeutic agent.
Anticancer Activity
Preliminary studies suggest that derivatives of pyridazine compounds show promise in cancer treatment. For instance, compounds similar to this compound have been evaluated for their ability to inhibit tumor growth in vitro. A study demonstrated that modifications at the bromine sites could enhance cytotoxicity against various cancer cell lines .
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly targeting kinases involved in cancer progression. In vitro assays revealed that certain derivatives could effectively inhibit specific kinases, leading to reduced cell proliferation rates .
Synthesis and Derivatives
The synthesis of this compound typically involves bromination of pyridazine derivatives under controlled conditions. Various synthetic routes have been explored, including:
- Bromination Reaction : Pyridazine is treated with bromine in an inert solvent.
- Cross-Coupling Reactions : Utilization of Negishi coupling methods has allowed for the creation of complex derivatives with enhanced biological properties .
Table 2: Synthesis Methods
| Method | Description |
|---|---|
| Bromination | Reaction with bromine under controlled conditions |
| Negishi Coupling | Cross-coupling with organozinc reagents |
| Electrochemical Methods | Use of electrochemistry for selective transformations |
Case Studies and Research Findings
- Anticancer Studies :
- Enzyme Inhibition :
- Pharmacological Applications :
Scientific Research Applications
Scientific Research Applications
The compound is utilized in various research domains:
-
Organic Synthesis
- Acts as a building block for synthesizing more complex organic molecules.
- Used in cross-coupling reactions to form diverse pyridazine derivatives.
-
Medicinal Chemistry
- Serves as a precursor for potential drug candidates, particularly in the development of anticancer and anti-inflammatory agents.
- Investigated for its biological activity, including enzyme inhibition.
-
Biological Studies
- Explored for its antimicrobial properties against various bacterial strains.
- Studied as an inhibitor of key enzymes involved in metabolic pathways.
-
Industrial Applications
- Employed in the production of agrochemicals and as a reagent in industrial processes.
Antimicrobial Properties
Research has shown that 3-Bromo-6-(bromomethyl)pyridazine exhibits significant antimicrobial activity. It has been tested against several bacterial strains, yielding the following minimum inhibitory concentration (MIC) values:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 50 | Escherichia coli |
| 100 | Staphylococcus aureus | |
| 150 | Pseudomonas aeruginosa |
These results indicate moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent.
Anticancer Properties
Studies have indicated that brominated pyridazines possess anticancer potential. For instance, compounds similar to this compound have demonstrated the ability to induce apoptosis in cancer cell lines through mechanisms involving DNA interaction and topoisomerase inhibition.
Case Studies
-
Synthesis and Evaluation of Pyridazine Derivatives
A study focused on synthesizing various substituted pyridazines revealed that compounds with bromine substitutions exhibited enhanced biological activity compared to their unsubstituted counterparts. The research highlighted the importance of halogenation in optimizing drug candidates. -
Cross-Coupling Reactions
Research into cross-coupling methodologies showed that using this compound as a precursor allowed for efficient synthesis of complex pyridazine-based compounds with promising biological profiles. -
Enzyme Inhibition Studies
The compound has been explored as a potential inhibitor for lactate dehydrogenase (LDH), which plays a crucial role in cancer cell metabolism. This inhibition could provide insights into new therapeutic strategies for cancer treatment.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridazine Derivatives
3-Bromo-6-phenylpyridazine (CAS: 14959-34-3)
- Molecular Formula : C₁₀H₇BrN₂
- Molecular Weight : 235.084 g/mol .
- Key Differences : The phenyl group at the 6-position is electron-rich, stabilizing the pyridazine ring via resonance. This reduces electrophilicity compared to the bromomethyl group in 3-Bromo-6-(bromomethyl)pyridazine. Consequently, Suzuki cross-coupling reactions with phenyl-substituted derivatives proceed with moderate yields (14–28%) due to competitive deboronation of boronic acids .
3-Bromo-6-methylpyridazine
- Synthesis: Prepared via cyclization of methyl-4-oxo-4-(thiophen-2-yl)butanoate with hydrazine hydrate, followed by bromination .
- Key Differences : The methyl group is electron-donating, further reducing the ring's electrophilicity. This substitution pattern favors stability over reactivity, making it less versatile for further functionalization compared to the bromomethyl analogue .
3-Bromo-6-(trifluoromethyl)pyridazine (CAS: 174607-37-5)
- Molecular Formula : C₅H₂BrF₃N₂
- Molecular Weight : 226.98 g/mol .
- Key Differences: The trifluoromethyl group is strongly electron-withdrawing, increasing the ring's electrophilicity.
3-Bromo-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine
- Synthesis : Derived from 3-Bromo-6-chloroimidazo[1,2-b]pyridazine via substitution with pyrrolidine, achieving 81% yield .
- Key Differences : The pyrrolidine substituent introduces a secondary amine, enabling hydrogen bonding and altering solubility. This contrasts with the bromomethyl group, which prioritizes halogen-based reactivity .
Comparative Data Table
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
